molecular formula C14H15NO4 B2667123 (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid CAS No. 152191-42-9

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid

Cat. No. B2667123
M. Wt: 261.277
InChI Key: SHIBXKANMPGROO-PXALXEBESA-N
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Description

“(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid” appears to be a cubane derivative. Cubane is a synthetic hydrocarbon molecule that consists of eight carbon atoms arranged at the corners of a cube, with hydrogen atoms attached to each carbon atom.



Synthesis Analysis

The synthesis of cubane and its derivatives is a complex process that often involves multiple steps and specialized chemical techniques. The specifics of synthesizing this particular compound would depend on the exact methods used by the chemists who designed the synthesis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a cubane core (a cube-shaped arrangement of carbon atoms), with a morpholine-4-carbonyl group attached at one corner and a carboxylic acid group attached at another corner.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups attached to the cubane core. Both the morpholine and carboxylic acid groups could potentially participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its cubane core and the attached functional groups. Cubane derivatives are often characterized by high density, stability, and strain energy.


Scientific Research Applications

Magnetic Properties and Synthesis of Cubane Clusters

Research has explored the synthesis of unique octa- and hendeca-nuclear dysprosium(III) clusters incorporating cubane units, demonstrating slow magnetic relaxation behavior, which expands upon the pure 4f type single-molecule magnets (SMMs) (Miao et al., 2011).

Structural Studies of Cubane Derivatives

Studies on cubane derivatives, such as 1,2,4,7-tetra(carboxymethyl)cubane and 1,2,3,5,7-penta(carboxymethyl)cubane, have provided insights into cubane structures with substituents on adjacent carbon atoms, a rare occurrence in the literature (Butcher et al., 1995).

Exploration of Cubane’s Acidity and Bond Energy

Research on cubane and its derivatives has delved into its unusual acidity and the carbon-hydrogen bond dissociation energy, contributing to a better understanding of its chemical properties (Hare et al., 1997).

Catalytic Applications

Cubane-type structures have been studied for their potential in catalytic applications. For instance, a tetrameric Co(ii) complex with an asymmetric cubane-type core has shown effectiveness in the epoxidation of various olefins, including challenging substrates (Lee et al., 2016).

Hydrogen Bonding and Crystal Structures

The study of cubane-1,3,5,7-tetracarboxylic acid dihydrate has revealed insights into the flexible nature of the cubane skeleton and its influence on the crystal structure, highlighting the role of hydrogen bonding in such systems (Butcher et al., 1997).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed.


Future Directions

The study of cubane and its derivatives is an active area of research in organic chemistry. Future directions could include the synthesis of new cubane derivatives, exploration of their reactivity, and investigation of their potential applications in areas such as materials science or medicinal chemistry.


properties

IUPAC Name

4-(morpholine-4-carbonyl)cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-11(15-1-3-19-4-2-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBXKANMPGROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C23C4C5C2C6C3C4C56C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylic acid

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